Kinase Scaffold Validation: Imidazo[1,2-b]pyridazine Core Demonstrates Single- to Double-Digit Nanomolar Potency Against Multiple Oncology Targets
The imidazo[1,2‑b]pyridazine scaffold to which the target compound belongs has been validated across independent kinase programs. In a 2020 Haspin inhibitor study, optimized disubstituted derivatives achieved Haspin IC₅₀ values of 6–100 nM, while a separate VEGFR2 program reported a 2‑acylamino‑6‑phenoxy derivative (TAK‑593) with a VEGFR2 IC₅₀ of 0.95 nM [REFS‑1][REFS‑2]. The target compound’s 3,5‑dimethoxyphenyl carboxamide side chain is a pharmacophoric motif found in a BTK inhibitor series where the analogous N‑(3,5‑dimethoxyphenyl)‑quinazolin‑4‑amine achieved biochemical potency against the C481S resistance mutant, demonstrating the substituent’s contribution to mutant‑kinase engagement [REFS‑3].
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) of imidazo[1,2‑b]pyridazine congeners |
|---|---|
| Target Compound Data | Not directly profiled in published literature; represents the imidazo[1,2‑b]pyridazine‑6‑carboxamide class with a 2‑methyl and N‑(3,5‑dimethoxyphenyl) substitution |
| Comparator Or Baseline | TAK‑593 (VEGFR2 IC₅₀ = 0.95 nM) [REFS‑2]; CHR‑6494‑optimized imidazo[1,2‑b]pyridazines (Haspin IC₅₀ = 6–100 nM) [REFS‑1]; N‑(3,5‑dimethoxyphenyl)‑6,7‑dimethoxyquinazolin‑4‑amine (BTK C481S biochemical potency confirmed) [REFS‑3] |
| Quantified Difference | Not calculable for the target compound; class precedent demonstrates a potency window spanning 0.95 nM to >100 nM depending on peripheral substitution |
| Conditions | Biochemical kinase inhibition assays (Haspin, VEGFR2, BTK C481S); recombinant human kinase domains, ATP concentrations at or near Km |
Why This Matters
The scaffold delivers single‑ to double‑digit nanomolar potency against clinically relevant kinases when appropriately substituted; procurement for SAR exploration requires the exact 3,5‑dimethoxy topology because even subtle aryl modifications have been shown to shift potency by >100‑fold in published congeneric series [REFS‑1].
- [1] Elie J, Feizbakhsh O, Baratte B, et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. J Enzyme Inhib Med Chem. 2020;35(1):1840-1853. DOI: 10.1080/14756366.2020.1825408. View Source
- [2] Miyamoto N, Oguro Y, Takagi T, et al. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorg Med Chem. 2013;21(8):2333-2345. DOI: 10.1016/j.bmc.2013.02.003. View Source
- [3] Kim T, Kim K, Park I, Hong S, Park H. Two-Track Virtual Screening Approach to Identify the Dual Inhibitors of Wild Type and C481S Mutant of Bruton's Tyrosine Kinase. J Chem Inf Model. 2020;60(2):794-805. DOI: 10.1021/acs.jcim.9b00913. View Source
